![molecular formula C10H21NO B2727312 2-[(1-Cyclohexylethyl)amino]ethan-1-ol CAS No. 1157713-40-0](/img/structure/B2727312.png)

2-[(1-Cyclohexylethyl)amino]ethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

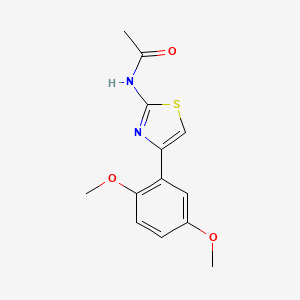

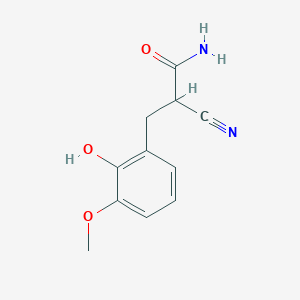

“2-[(1-Cyclohexylethyl)amino]ethan-1-ol” is a chemical compound with the IUPAC name 2-[(1-cyclohexylethyl)amino]ethanol . It is available in both hydrochloride form and as a liquid .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C10H21NO/c1-9(11-7-8-12)10-5-3-2-4-6-10/h9-12H,2-8H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 171.28 . The compound is a liquid at room temperature . The hydrochloride form of the compound is a powder .科学的研究の応用

Peptide Synthesis and Modification

One application involves the use of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol derivatives in peptide synthesis. The cycloaddition of azides to alkynes, a key synthetic route to 1H-[1,2,3]-triazoles, has been reported to be efficiently catalyzed by copper(I) in a solid-phase setting. This method allows for the incorporation of diversely substituted [1,2,3]-triazoles into peptide backbones or side chains, showcasing the compound's utility in modifying peptides and proteins with various functional groups (Tornøe, Christensen, & Meldal, 2002).

Site-Directed Conjugation

Another study highlights a method for site-directed labeling of peptides and proteins via the periodate oxidation of a 2-amino alcohol, leading to a highly specific and efficient way to attach biotin, fluorescent reporters, or other modifying groups. This process underscores the importance of this compound derivatives in creating labeled biomolecules for various biochemical and analytical applications (Geoghegan & Stroh, 1992).

Structural Analyses and Molecular Modeling

Research on β-oligopeptides derived from 1-(aminomethyl)cyclopropanecarboxylic acid, an analog to this compound, reveals insights into the secondary structure and hydrogen bonding patterns in peptides. These studies provide valuable information for designing peptide-based materials with specific properties and functions (Abele, Seiler, & Seebach, 1999).

Asymmetric Synthesis and Catalysis

Amino alcohols serve as crucial intermediates and ligands in asymmetric synthesis. For example, research into the direct catalytic asymmetric synthesis of anti-1,2-amino alcohols and syn-1,2-diols demonstrates the utility of these compounds in creating chiral molecules, which are essential in the development of pharmaceuticals and other biologically active compounds (Ramasastry, Zhang, Tanaka, & Barbas, 2007).

Ligand Synthesis and Metal Complexation

The synthesis and structural analysis of amino-alcohol ligands, such as N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine, reveal their potential in complexing metal ions. Such studies are significant for understanding ligand-metal interactions and developing new materials for catalysis, sensing, and separation technologies (De Sousa, Fernandes, Padayachy, & Marques, 2010).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .

特性

IUPAC Name |

2-(1-cyclohexylethylamino)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-9(11-7-8-12)10-5-3-2-4-6-10/h9-12H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAAEHYRDVORCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2727230.png)

![2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B2727236.png)

![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2727238.png)

![2-hydroxy-N~3~-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]nicotinamide](/img/structure/B2727240.png)

![3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2727245.png)

![3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2727252.png)